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  • Product: (3-((Dimethylamino)methyl)oxetan-3-YL)methanol
  • CAS: 42987-38-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (3-((Dimethylamino)methyl)oxetan-3-yl)methanol

Introduction (3-((Dimethylamino)methyl)oxetan-3-yl)methanol is a key building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a hydrophilic hydroxyl group, a basic tertiary amine, and a st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-((Dimethylamino)methyl)oxetan-3-yl)methanol is a key building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a hydrophilic hydroxyl group, a basic tertiary amine, and a strained oxetane ring, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, without significantly increasing lipophilicity.[1][2][3] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important intermediate, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-N bond, leading to a key intermediate, (3-(halomethyl)oxetan-3-yl)methanol, and dimethylamine. This approach is advantageous as it allows for the late-stage introduction of the dimethylamino group. The precursor, a bifunctional oxetane, can be synthesized from an acyclic polyol through an intramolecular cyclization.

This guide will focus on a primary, well-established synthetic route and also explore a viable alternative.

Primary Synthetic Pathway:

A two-step sequence starting from the commercially available 2,2-bis(bromomethyl)propane-1,3-diol.

  • Step 1: Intramolecular Williamson Ether Synthesis to form (3-(bromomethyl)oxetan-3-yl)methanol.

  • Step 2: Nucleophilic Substitution with dimethylamine to yield the final product.

Primary Synthesis Pathway: Detailed Protocol and Mechanistic Insights

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

The initial step involves the formation of the core oxetane ring via an intramolecular Williamson ether synthesis. This reaction is a classic method for the formation of cyclic ethers from haloalcohols.

Reaction Scheme:

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol start 2,2-Bis(bromomethyl)propane-1,3-diol intermediate (3-(Bromomethyl)oxetan-3-yl)methanol start->intermediate Sodium Ethoxide (NaOEt) in Ethanol (EtOH)

Caption: Intramolecular Williamson ether synthesis to form the oxetane ring.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-bis(bromomethyl)propane-1,3-diol portion-wise at room temperature.[4]

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification: The crude (3-(bromomethyl)oxetan-3-yl)methanol can be purified by column chromatography on silica gel.

Causality and Expertise-Driven Insights:

  • Choice of Base and Solvent: Sodium ethoxide in ethanol is a classic and effective combination for this type of cyclization.[4] The ethoxide acts as a base to deprotonate one of the hydroxyl groups, forming an alkoxide. The polar protic nature of ethanol helps to solvate the ions and facilitate the reaction.

  • Intramolecular vs. Intermolecular Reaction: The intramolecular nature of this reaction is favored due to the formation of a thermodynamically stable four-membered ring. The proximity of the reacting groups (alkoxide and bromomethyl) in the substrate promotes the cyclization over intermolecular side reactions.

  • Reaction Control: Careful control of the reaction temperature and stoichiometry is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Data Presentation:

ParameterValueReference
Starting Material2,2-Bis(bromomethyl)propane-1,3-diol[4]
ReagentSodium Ethoxide[4]
SolventEthanol[4]
Typical YieldModerate to Good[4]
Step 2: Synthesis of (3-((Dimethylamino)methyl)oxetan-3-yl)methanol

The final step involves the nucleophilic displacement of the bromide in (3-(bromomethyl)oxetan-3-yl)methanol with dimethylamine.

Reaction Scheme:

Step 2: Synthesis of (3-((Dimethylamino)methyl)oxetan-3-yl)methanol start (3-(Bromomethyl)oxetan-3-yl)methanol product (3-((Dimethylamino)methyl)oxetan-3-yl)methanol start->product Dimethylamine (aq. or gas) in a suitable solvent (e.g., THF, EtOH)

Caption: Nucleophilic substitution with dimethylamine.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel or a sealed tube, dissolve (3-(bromomethyl)oxetan-3-yl)methanol in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Addition of Dimethylamine: Add an excess of an aqueous solution of dimethylamine or bubble dimethylamine gas through the solution. The use of excess amine drives the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent and excess dimethylamine are removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining salts. The product can be extracted into an organic solvent.

  • Purification: The final product, (3-((dimethylamino)methyl)oxetan-3-yl)methanol, is typically purified by column chromatography or distillation under reduced pressure.

Causality and Expertise-Driven Insights:

  • Nucleophilicity of Dimethylamine: Dimethylamine is a potent nucleophile that readily displaces the bromide ion in an SN2 reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate. A polar aprotic solvent like THF is often preferred as it can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Pressure Reaction: Due to the volatile nature of dimethylamine, the reaction is often carried out in a sealed vessel to maintain a sufficient concentration of the amine and to allow for heating above its boiling point, which accelerates the reaction.

Alternative Synthetic Pathway: Reductive Amination

An alternative and equally viable route to the target molecule involves the reductive amination of an oxetane-3-carboxaldehyde intermediate. This method is particularly useful if the aldehyde precursor is readily available.

Pathway Overview:

Alternative Pathway: Reductive Amination start Oxetane-3-methanol aldehyde Oxetane-3-carboxaldehyde start->aldehyde Oxidation (e.g., PCC, Swern) product (3-((Dimethylamino)methyl)oxetan-3-yl)methanol aldehyde->product Dimethylamine, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Caption: Alternative synthesis via oxidation and reductive amination.

Step 2a: Oxidation of Oxetane-3-methanol to Oxetane-3-carboxaldehyde

The synthesis of the aldehyde intermediate can be achieved through the oxidation of commercially available oxetane-3-methanol. Care must be taken to choose a mild oxidizing agent to avoid over-oxidation to the carboxylic acid or cleavage of the strained oxetane ring.

Recommended Oxidizing Agents:

  • Pyridinium chlorochromate (PCC)

  • Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dess-Martin periodinane

Step 2b: Reductive Amination of Oxetane-3-carboxaldehyde

The final step in this alternative pathway is the reductive amination of the aldehyde with dimethylamine. This is a one-pot reaction where the aldehyde and amine first form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of oxetane-3-carboxaldehyde in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add dimethylamine (as a solution in THF or as a salt).

  • Formation of Iminium Ion: The mixture is stirred at room temperature to allow for the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise.[5]

  • Reaction Conditions: The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Expertise-Driven Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reagent for reductive aminations as it is milder and less toxic than sodium cyanoborohydride.[5] It is also sufficiently selective to reduce the iminium ion in the presence of the aldehyde.

  • pH Control: For reductive aminations using sodium cyanoborohydride, the reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation without significantly hydrolyzing the borohydride reagent.

Conclusion

The synthesis of (3-((dimethylamino)methyl)oxetan-3-yl)methanol can be efficiently achieved through a robust two-step pathway involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol followed by nucleophilic substitution with dimethylamine. An alternative route via the reductive amination of oxetane-3-carboxaldehyde also provides a reliable method. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The methodologies and insights provided in this guide are intended to empower researchers in the field of drug discovery to access this valuable building block with confidence and efficiency.

References

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Retrieved from [Link]

  • Google Patents. (n.d.). CN1800142A - Trihydroxymethyl aminomethane synthesis method.
  • MySkinRecipes. (n.d.). (3-((Dimethylamino)methyl)oxetan-3-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • ResearchGate. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new unsymmetrical- diorganotellurium compounds containing amino and hydroxymethyl groups. Retrieved from [Link]

  • ScienceDirect. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron reagents for reductive amination. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselective synthesis of 3,7-diarylaminocholestanes by titanium-mediated reductive amination. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (3-((Dimethylamino)methyl)oxetan-3-YL)methanol (CAS Number 42987-38-2) for Advanced Research and Development

This guide provides a comprehensive technical overview of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol, CAS Number 42987-38-2. Tailored for researchers, medicinal chemists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol, CAS Number 42987-38-2. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert insights into the properties, synthesis, and potential applications of this unique trifunctional building block. Given the limited publicly available data for this specific molecule, this guide establishes a predictive framework based on the well-documented chemistry and pharmacological relevance of analogous 3-substituted oxetanes.

Introduction: The Strategic Value of 3-Substituted Oxetanes in Modern Drug Discovery

The oxetane motif has emerged as a highly valuable structural unit in contemporary medicinal chemistry.[1][2][3] These four-membered cyclic ethers are increasingly incorporated into drug candidates to favorably modulate a range of pharmacokinetic and pharmacodynamic properties.[2][3] The introduction of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] The strained four-membered ring of oxetane is a strong hydrogen bond acceptor, which can be leveraged to enhance a molecule's solubility without compromising its metabolic stability.[4]

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol is a particularly interesting example of a 3,3-disubstituted oxetane. It combines three key functionalities in a compact, sp³-rich scaffold:

  • A primary alcohol: Offers a handle for further synthetic elaboration, such as esterification, etherification, or oxidation.

  • A tertiary amine: Can modulate physicochemical properties, serve as a basic handle for salt formation, and participate in key binding interactions with biological targets.

  • An oxetane ring: Provides the aforementioned benefits of improved solubility, metabolic stability, and desirable vectoral properties for orienting substituents in three-dimensional space.

The strategic placement of these groups makes this molecule a versatile building block for the synthesis of complex molecular architectures and for introduction into lead compounds during optimization campaigns.

Physicochemical and Structural Properties

PropertyValue (Predicted/Supplier Data)Source
CAS Number 42987-38-2N/A
Molecular Formula C₇H₁₅NO₂N/A
Molecular Weight 145.20 g/mol N/A
Appearance Likely a colorless to pale yellow liquidInferred
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred

Proposed Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol can be envisioned starting from a readily available precursor, 3-(bromomethyl)oxetan-3-yl)methanol. This approach leverages a nucleophilic substitution reaction to introduce the dimethylamino group.

Proposed Synthetic Pathway

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product A 3-(Bromomethyl)oxetan-3-yl)methanol C Nucleophilic Substitution (SN2) A->C Substrate B Dimethylamine (in THF or as an aqueous solution) B->C Nucleophile D (3-((Dimethylamino)methyl)oxetan-3-YL)methanol C->D Yields

Caption: Proposed synthesis of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

Detailed Experimental Protocol (Predictive)

Materials:

  • 3-(Bromomethyl)oxetan-3-yl)methanol

  • Dimethylamine (40% solution in water or 2M in THF)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3-(bromomethyl)oxetan-3-yl)methanol (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Addition of Nucleophile: Add dimethylamine solution (2-3 equivalents) dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-70 °C to drive it to completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the pure (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate acts as a mild base to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: Using an excess of dimethylamine ensures the complete consumption of the starting material.

  • Purification: Column chromatography is a standard and effective method for purifying polar, non-volatile organic compounds like the target molecule.

Applications in Medicinal Chemistry and Drug Development

The unique combination of functional groups in (3-((Dimethylamino)methyl)oxetan-3-YL)methanol makes it a highly attractive building block for drug discovery. Its incorporation into a lead molecule can be expected to confer several advantages:

  • Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and reduce lipophilicity, which can lead to improved pharmacokinetic profiles.[2][3]

  • Modulation of Basicity: The tertiary amine's pKa can be fine-tuned by the electron-withdrawing effect of the adjacent oxetane ring, which can be crucial for optimizing target engagement and minimizing off-target effects.[1]

  • Metabolic Stability: The oxetane ring can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.[2]

  • Vectorial Orientation: The rigid, three-dimensional structure of the oxetane ring can act as a scaffold to orient other substituents in a precise manner, potentially leading to enhanced binding affinity and selectivity for the target protein.

Potential Therapeutic Areas

Given the properties of oxetane-containing compounds, this building block could be valuable in developing therapies for a wide range of diseases, including:

  • Oncology: Where improved solubility and metabolic stability are often key challenges.

  • Neuroscience: As the polarity of the oxetane may aid in blood-brain barrier penetration.

  • Infectious Diseases: To develop novel agents with improved pharmacokinetic profiles.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol is not widely available, a precautionary approach based on similar aminomethanols and general laboratory safety standards is essential.

Hazard Identification (Predicted):

  • Skin and Eye Irritant: Amine and alcohol functionalities can cause irritation upon contact.

  • Harmful if Swallowed or Inhaled: Amines can be toxic if ingested or inhaled in significant quantities.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

First Aid Measures (General Guidance):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Ingestion: If swallowed, do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol represents a promising and versatile building block for the advancement of modern drug discovery programs. While specific experimental data for this compound remains limited, this guide provides a robust, predictive framework for its properties, synthesis, and applications based on the well-established principles of oxetane chemistry. Its unique trifunctional nature offers medicinal chemists a powerful tool to optimize lead compounds and develop novel therapeutics with improved physicochemical and pharmacological profiles. As the use of oxetanes in drug design continues to grow, the demand for and understanding of such specialized building blocks will undoubtedly increase.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]

  • Chemical Synthesis Database. (3-methyl-3-oxetanyl)methanol. [Link]

  • Fisher Scientific. SAFETY DATA SHEET 3-Methyl-3-oxetanemethanol. [Link]

  • Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • National Center for Biotechnology Information. Oxetanes in Drug Discovery Campaigns. [Link]

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Foundational

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Ascendancy of the Oxetane Moiety in Medicinal Chemistry The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery. Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Ascendancy of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery. Historically, medicinal chemists approached such strained ring systems with caution, primarily due to concerns regarding their chemical stability and synthetic accessibility. However, the last two decades have witnessed a significant shift in this perspective. The strategic incorporation of substituted oxetanes into drug candidates is now a well-established strategy to overcome multifaceted challenges in drug design, including poor solubility, metabolic instability, and undesirable off-target effects.[1][2][3][4]

This guide offers a comprehensive exploration of the multifaceted roles of substituted oxetanes, providing scientifically grounded insights for their effective application in drug development programs. We will delve into the synthetic methodologies that have made these scaffolds readily accessible, their profound impact on physicochemical and pharmacokinetic properties, and their successful application as bioisosteric replacements for more conventional functional groups.

The unique value of the oxetane ring lies in its distinct structural and electronic properties. Its puckered, three-dimensional geometry provides well-defined exit vectors for substituents, enabling precise control over the spatial arrangement of pharmacophoric elements.[5][6] Furthermore, the inherent polarity and strain of the ring influence a molecule's dipole moment, hydrogen bonding capacity, and conformational preferences, often leading to significant improvements in "drug-like" properties.[2][3]

Part 2: Synthetic Strategies for Accessing Substituted Oxetanes

The expanded use of oxetanes in medicinal chemistry has been propelled by the development of robust and versatile synthetic methods.[7][8] While numerous approaches exist, a few key strategies have become the workhorses for generating the diverse oxetane building blocks required for drug discovery campaigns.

Intramolecular Cyclization: The Williamson Ether Synthesis

A cornerstone of oxetane synthesis is the intramolecular Williamson etherification of 1,3-diols or their derivatives.[3] This method involves the deprotonation of a hydroxyl group, which then displaces a leaving group positioned on the C3 carbon to form the four-membered ring.

Key Causality: The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Tosylates and mesylates are commonly employed as leaving groups, and strong, non-nucleophilic bases like sodium hydride are typically used to facilitate the cyclization.[3] The stereochemistry of the starting 1,3-diol is directly translated into the product, allowing for the synthesis of enantioenriched oxetanes.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification[3]

Objective: To synthesize a 3,3-disubstituted oxetane from a corresponding 1,3-diol precursor.

Materials:

  • Substituted dimethyl malonate

  • Silyl protecting agent (e.g., TBDMSCl)

  • Reducing agent (e.g., LiAlH4)

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Base (e.g., NaH)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents (e.g., THF, DMF)

Step-by-Step Methodology:

  • Protection: Protect one of the hydroxyl groups of a suitable 1,3-diol precursor, often derived from a substituted dimethyl malonate, with a silyl protecting group.

  • Reduction: Reduce the ester functionalities of the malonate derivative to the corresponding diol using a powerful reducing agent like lithium aluminum hydride.

  • Activation: Selectively activate the primary hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Cyclization: Treat the resulting tosylated or mesylated alcohol with a strong base, such as sodium hydride, in an anhydrous solvent like THF or DMF. This will induce an intramolecular SN2 reaction, forming the oxetane ring.

  • Deprotection: Remove the silyl protecting group using a fluoride source like TBAF to yield the final 3,3-disubstituted oxetane.

Self-Validation: Each step of this protocol should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Photochemical Cycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane ring.[9][10][11][12] This method is particularly attractive as it constructs the core of the oxetane in a single, atom-economical step.[12]

Key Causality: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise manner. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties and steric bulk of the substituents on both the carbonyl compound and the alkene.[9][13]

Diagram: Generalized Paternò-Büchi Reaction Workflow

G Start Carbonyl Compound + Alkene Excitation Photoexcitation (hv) Start->Excitation Triplet Excited Triplet State of Carbonyl Excitation->Triplet Addition [2+2] Cycloaddition Triplet->Addition Product Substituted Oxetane Addition->Product G cluster_problem Initial Challenges cluster_solution Oxetane-Driven Solution cluster_outcome Improved Properties Problem1 Poor Solubility Oxetane Incorporate Substituted Oxetane Problem1->Oxetane Problem2 Metabolic Instability Problem2->Oxetane Problem3 Off-Target Effects (e.g., hERG) Problem3->Oxetane Outcome1 Increased Solubility Oxetane->Outcome1 Outcome2 Enhanced Metabolic Stability Oxetane->Outcome2 Outcome3 Reduced Amine Basicity (Lower pKa) Oxetane->Outcome3 Final Optimized Drug Candidate Outcome1->Final Outcome2->Final Outcome4 Improved Selectivity Outcome3->Outcome4 Outcome4->Final

Caption: Rationale for using oxetanes in drug design.

Part 5: Future Outlook and Conclusion

The journey of substituted oxetanes from niche curiosities to mainstream motifs in medicinal chemistry is a testament to their remarkable utility. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of oxetane-containing building blocks, further accelerating their integration into drug discovery programs. [7] Future research will likely focus on exploring more diverse substitution patterns on the oxetane ring and investigating their potential as bioisosteres for a wider range of functional groups. [6][14][15]The proven ability of oxetanes to enhance the properties of drug candidates ensures that this small, strained ring will continue to play a significant role in the development of the next generation of therapeutics.

References

  • D'Auria, M. & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Taylor, A. M., et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Jatana, N., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 20(2), 234-240. [Link]

  • Carreira, E. M. & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(44), 11867-11872. [Link]

  • D'Auria, M. & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12549-12586. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. [Link]

  • Hu, Y., et al. (2017). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 56(43), 13434-13438. [Link]

  • Davies, O. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(6), 1141-1147. [Link]

  • Hu, Y., et al. (2017). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 56(43), 13434-13438. [Link]

  • D'Auria, M. & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. Molecules, 18(9), 11384-11428. [Link]

  • Sabat, M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(9), 957-962. [Link]

  • Huang, X., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(1), 75-78. [Link]

  • Cambridge MedChem Consulting. (n.d.). Carbonyl Bioisosteres. Retrieved January 28, 2026, from [Link]

  • Bull, J. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(30), 7143-7149. [Link]

  • Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Journal of Medicinal Chemistry, 65(3), 2549-2561. [Link]

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Exploratory

Spectroscopic Characterization of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic profile of the novel building block, (3-((Dimethylamino)methyl)oxetan-3-YL)methanol. In the dynamic landscape of drug discovery, oxetanes are increasingly uti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic profile of the novel building block, (3-((Dimethylamino)methyl)oxetan-3-YL)methanol. In the dynamic landscape of drug discovery, oxetanes are increasingly utilized as saturated heterocyclic scaffolds to improve the physicochemical properties of lead compounds. Understanding the precise structural confirmation of these building blocks is paramount. This document serves as a technical resource for researchers and professionals, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A crucial aspect of scientific integrity is the reliance on verifiable experimental data. For the specific compound of interest, (3-((Dimethylamino)methyl)oxetan-3-YL)methanol (CAS 42987-38-2), publicly available experimental spectra are scarce. Therefore, this guide employs a predictive approach, grounded in the well-documented spectroscopic data of the close structural analog, (3-methyloxetan-3-yl)methanol (CAS 3143-02-0). By analyzing the known spectra of this analog, we can expertly extrapolate and predict the spectral characteristics of the target molecule, providing a robust framework for its identification and characterization.

Molecular Structure Analysis: The Basis for Spectral Prediction

The interpretation of any spectrum begins with a thorough understanding of the molecule's structure. The key difference between our target compound and its analog lies in the substituent at the C3 position of the oxetane ring.

  • (3-methyloxetan-3-yl)methanol: Features a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH) at the quaternary C3 carbon.

  • (3-((Dimethylamino)methyl)oxetan-3-YL)methanol: Replaces the methyl group with a dimethylaminomethyl group (-CH₂N(CH₃)₂), introducing additional methylene and methyl protons and a tertiary amine functionality.

This substitution is expected to induce predictable changes in the spectroscopic data, which we will explore in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the ¹H and ¹³C NMR spectra for our target compound based on the known data for (3-methyloxetan-3-yl)methanol.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing the exchangeable hydroxyl proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Interpretation and Prediction

Analog Data: ¹H NMR of (3-methyloxetan-3-yl)methanol in CDCl₃ [1]

  • δ 4.43 (d, 2H): Protons on one side of the oxetane ring (-CH₂-O).

  • δ 4.37 (d, 2H): Protons on the other side of the oxetane ring (-CH₂-O).

  • δ 3.65 (s, 2H): Hydroxymethyl protons (-CH₂OH).

  • δ 1.32 (s, 3H): Methyl protons (-CH₃).

Predicted ¹H NMR for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol

The signals for the oxetane ring and hydroxymethyl protons are expected to be similar, though potentially shifted slightly due to the change in the electronic environment. The key additions will be signals from the dimethylaminomethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.4-4.5Multiplet4HOxetane CH₂The two sets of diastereotopic protons on the oxetane ring.
~3.70Singlet2H-CH₂OHHydroxymethyl group protons.
~2.60Singlet2H-CH₂N-Methylene protons adjacent to the nitrogen atom.
~2.30Singlet6H-N(CH₃)₂Protons of the two equivalent methyl groups on the nitrogen.
VariableBroad Singlet1H-OHExchangeable hydroxyl proton; position and visibility depend on concentration and solvent.

Predicted ¹³C NMR for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~80Oxetane CH₂Methylene carbons of the oxetane ring.
~70-CH₂OHCarbon of the hydroxymethyl group.
~65-CH₂N-Methylene carbon adjacent to the nitrogen.
~46-N(CH₃)₂Carbons of the dimethylamino groups.
~42Quaternary C3The central quaternary carbon of the oxetane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O).

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Prediction

The IR spectrum of the target compound is predicted to contain the following key absorption bands, with justifications drawn from general spectroscopic principles.[2]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3400 - 3200O-H StretchAlcohol (-OH)A strong and broad absorption band due to hydrogen bonding.
2950 - 2850C-H StretchAliphaticMedium to strong absorptions from the various CH₂, and CH₃ groups.
~2800 & ~2750C-H StretchN-CH₃ (Bohlmann bands)Two weak to medium bands characteristic of tertiary amines.
1150 - 1050C-N StretchTertiary AmineMedium intensity absorption.
1100 - 1000C-O StretchAlcohol (Primary)Strong absorption for the primary alcohol C-O bond.
980 - 950C-O-C StretchCyclic Ether (Oxetane)A strong and characteristic absorption for the oxetane ring ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Data Interpretation and Prediction

The target molecule, C₇H₁₅NO₂, has a molecular weight of 145.20 g/mol .[3]

Predicted m/zIonRationale
146.12[M+H]⁺The protonated molecular ion, which should be the base peak under soft ESI conditions.
115.09[M+H - CH₂O]⁺Loss of formaldehyde from the hydroxymethyl group.
86.09[C₅H₁₂N]⁺Alpha-cleavage, resulting in the stable dimethylaminomethyl fragment cation. This is a highly characteristic fragmentation for this structure.
58.07[C₃H₈N]⁺Fragmentation yielding the dimethyliminium ion, a very common fragment for dimethylamino groups.

Integrated Spectroscopic Analysis Workflow

The combination of these three spectroscopic techniques provides a self-validating system for structural confirmation. The workflow diagram below illustrates how the data from each technique are integrated to build a complete picture of the molecule.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR (Proton Environment, Connectivity) Proposed_Structure Proposed Structure Confirmed H_NMR->Proposed_Structure Provides H-Framework C_NMR ¹³C NMR (Carbon Framework) C_NMR->Proposed_Structure Provides C-Backbone IR FT-IR (Functional Groups: -OH, C-O-C, C-N) IR->Proposed_Structure Confirms Functional Groups MS ESI-MS (Molecular Weight, Fragmentation) MS->Proposed_Structure Confirms Molecular Formula Analyte Analyte: (3-((Dimethylamino)methyl)oxetan-3-YL)methanol Analyte->H_NMR Analysis Analyte->C_NMR Analysis Analyte->IR Analysis Analyte->MS Analysis

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

While direct experimental spectra for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol are not widely published, a comprehensive and reliable spectroscopic profile can be confidently predicted. By leveraging foundational principles of spectroscopy and drawing parallels with the known data of the close structural analog, (3-methyloxetan-3-yl)methanol, we have established a detailed set of expected data. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, the IR spectrum will verify the presence of key hydroxyl, ether, and amine functional groups, and mass spectrometry will confirm the molecular weight and expected fragmentation. This integrated approach provides a robust and scientifically sound method for the positive identification and quality control of this valuable chemical building block.

References

  • MySkinRecipes. (3-((Dimethylamino)methyl)oxetan-3-yl)methanol. Retrieved from [Link]

  • SpectraBase. (3-Methyl-3-oxetanemethanol ¹H NMR Spectrum). Retrieved from [Link]

  • Doc Brown's Chemistry. (Infrared Spectrum of Methanol). Retrieved from [Link]

  • PubChem. (3-Methyl-3-oxetanemethanol). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

The Rise of Amino-Oxetanes: A Technical Guide to Bioisosteric Evolution

Part 1: The Strategic Imperative In modern drug discovery, the "Magic Methyl" effect—where adding a methyl group boosts potency by filling hydrophobic pockets—often comes at a steep price: increased lipophilicity (LogD),...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative

In modern drug discovery, the "Magic Methyl" effect—where adding a methyl group boosts potency by filling hydrophobic pockets—often comes at a steep price: increased lipophilicity (LogD), poor solubility, and rapid metabolic clearance via CYP450 oxidation.

The 3-amino-oxetane scaffold emerged not merely as a structural curiosity, but as a engineered solution to this "lipophilicity trap." By replacing a gem-dimethyl group or a carbonyl with an oxetane ring, medicinal chemists can maintain steric volume while dramatically altering the electronic landscape of the molecule.

This guide details the discovery, chemical logic, and synthetic application of amino-oxetanes, designed for researchers requiring actionable, high-integrity methodologies.

Part 2: The Bioisosteric Logic

The utility of amino-oxetanes rests on three physicochemical pillars. Understanding these allows you to predict when to deploy this scaffold.

The Gem-Dimethyl Surrogate (Solubility & Stability)

Replacing a gem-dimethyl group with an oxetane ring (specifically the 3,3-disubstituted pattern) is a high-impact modification.[1]

  • Causality: The oxetane oxygen introduces polarity (lowering LogD) without acting as a hydrogen bond donor (HBD). This prevents the desolvation penalty often associated with adding hydroxyl groups.

  • Metabolic Armor: The gem-dimethyl group is a notorious "soft spot" for CYP450-mediated benzylic/allylic hydroxylation. The oxetane ring blocks these sites, and the strained ether is surprisingly resistant to oxidative metabolism.

The Carbonyl Mimic (Dipole Alignment)

The oxetane ring mimics the carbonyl group in terms of:

  • Dipole Moment: The C-O-C angle and electronegativity create a dipole vector similar to C=O.

  • H-Bond Acceptance: The ether oxygen lone pairs are exposed, serving as effective acceptors (HBA) in protein pockets, similar to a ketone or amide carbonyl, but without the electrophilic liability of a ketone.

The Basicity Tuner (The Amino-Oxetane Effect)

This is the critical application for amino-oxetanes .

  • Mechanism: When an amine is attached to the 3-position of an oxetane, the inductive electron-withdrawing effect (-I) of the ether oxygen propagates through the ring.[2][3]

  • Result: This lowers the pKa of the amine by 2.0 to 3.0 units compared to the corresponding cyclohexyl or alkyl amine.

  • Application: This is vital for reducing hERG channel inhibition (often driven by high basicity) and improving passive permeability by ensuring a larger fraction of the molecule exists in the neutral state at physiological pH.

Data Summary: The Oxetane Effect

Table 1: Comparative Physicochemical Metrics (Representative Data)

Propertygem-Dimethyl / Cyclohexyl3,3-Disubstituted OxetaneImpact / Causality
LogD (Lipophilicity) High (Reference)-0.4 to -0.8 units lowerOxygen polarity reduces lipophilicity; improves solubility.
Metabolic Stability Low (C-H oxidation prone)HighBlocks metabolic soft spots; ring is oxidatively stable.
Amine pKa ~9.0 - 10.5~6.0 - 7.5Inductive effect reduces basicity; lowers hERG risk.
Solubility LowIncreased (4x - 4000x)Lower LogD and disruption of crystal lattice packing.

Part 3: Visualization of Logic & Synthesis

The following diagram illustrates the structural evolution from liability to solution, alongside the primary synthetic workflow.

OxetaneLogic cluster_0 Bioisosteric Evolution cluster_1 Synthetic Workflow GemDimethyl Gem-Dimethyl (High LogD, Metab. Liability) Oxetane Oxetane Scaffold (Polar, Metabolically Stable) GemDimethyl->Oxetane Reduce LogD Block Metabolism Carbonyl Carbonyl Group (Electrophilic Risk) Carbonyl->Oxetane Mimic Dipole Remove Electrophile AminoOxetane 3-Amino-Oxetane (Modulated Basicity pKa ~6-7) Oxetane->AminoOxetane Attach Amine (Inductive Effect) Epichlorohydrin Epichlorohydrin Oxetan3ol Oxetan-3-ol Epichlorohydrin->Oxetan3ol Cyclization Oxetan3one Oxetan-3-one (The Hub) Oxetan3ol->Oxetan3one Swern/Dess-Martin Oxidation Target Target Amino-Oxetane Oxetan3one->Target Reductive Amination (NaBH(OAc)3)

Figure 1: Strategic evolution from standard functional groups to amino-oxetanes and the primary synthetic route via the oxetan-3-one hub.

Part 4: Experimental Protocols

The "Hub" Synthesis: 3-Oxetanone

Most amino-oxetane syntheses proceed through 3-oxetanone . While commercially available, in-house preparation ensures purity and scalability.

Protocol A: Oxidation of 3-Oxetanol

  • Rationale: 3-Oxetanol is stable and cheap. Oxidation must be mild to avoid ring opening.

  • Reagents: DMSO, Oxalyl Chloride, TEA (Swern conditions) OR Dess-Martin Periodinane (DMP).

  • Self-Validating Check: 3-Oxetanone is volatile (bp ~140°C). If yield is low, check for evaporative loss during concentration. NMR should show a clean singlet at ~4.7 ppm (d6-DMSO).

General Protocol: Reductive Amination of 3-Oxetanone

This is the industry-standard method for installing the amino-oxetane moiety.

Reagents:

  • Amine substrate (1.0 equiv)

  • 3-Oxetanone (1.2 - 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, optional but recommended for basic amines)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine in anhydrous DCM (0.1 M concentration). Add 3-oxetanone.

    • Note: If the amine is an HCl salt, add 1.0 equiv of TEA to free-base it in situ.

    • Causality: Pre-mixing for 30-60 mins allows the hemiaminal/imine equilibrium to establish before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but good for selectivity). Add STAB portion-wise.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine over the ketone, preventing reduction of excess 3-oxetanone back to 3-oxetanol.

  • Reaction: Warm to room temperature and stir for 4-16 hours. Monitor by LCMS.

    • Validation: Look for the M+1 peak of the product. Disappearance of the amine is the primary endpoint.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

    • Critical Step: Oxetanes are acid-sensitive. Do not use strong acid (HCl) during workup or purification if possible. If acid is needed for HPLC, keep exposure time short.

  • Purification: Flash chromatography on silica gel. Amino-oxetanes are polar; use DCM/MeOH gradients (e.g., 0-10% MeOH).

Part 5: Case Studies in Drug Discovery

Case Study 1: GDC-0349 (mTOR Inhibitor)[1][3]
  • Challenge: The lead compound contained a tertiary alkylamine that was highly basic (pKa 7.6), leading to hERG inhibition (IC50 = 8.5 µM) and high cardiac toxicity risk.[1][3]

  • Oxetane Solution: The alkyl group was replaced with a 3-oxetanyl group.

  • Outcome:

    • pKa Reduction: Dropped from 7.6 to 5.0 .[3]

    • Safety: hERG IC50 improved to >100 µM.

    • PK: Free plasma clearance was reduced by 10-fold due to metabolic blocking.[3]

    • Reference: [Wuitschik et al., 2010; Burkhard et al., 2010][4]

Case Study 2: Lanraplenib (Syk Inhibitor)
  • Challenge: A morpholine ring (common solubilizing group) was metabolically liable and created a planar vector that limited solubility.[3]

  • Oxetane Solution: Replacement with a 2-oxa-6-aza-spiro[3.3]heptane (a spirocyclic amino-oxetane).[5]

  • Outcome:

    • Structure: The spiro-oxetane mimics the morpholine's polarity but with a distinct 3D geometry (puckered).

    • Metabolism: Improved stability against oxidative degradation.[6]

    • Solubility: Enhanced due to the disruption of planar stacking.

References

  • Wuitschik, G. et al. (2010).[4][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A. et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F. et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol and its Analogs as Chemical Intermediates in Research and Development

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific chemical intermediate, (3-((Dimethylamino)methyl)oxetan-3-YL)methanol, is not widely documen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical intermediate, (3-((Dimethylamino)methyl)oxetan-3-YL)methanol, is not widely documented in readily available scientific literature. Therefore, this guide will focus on the closely related and commercially available analog, (3-Methyloxetan-3-yl)methanol , as a representative example of a 3,3-disubstituted oxetane intermediate. The principles, protocols, and applications discussed herein are broadly applicable to this class of compounds and will serve as a robust framework for researchers working with similar oxetane-based building blocks.

Introduction: The Rise of the Oxetane Moiety in Modern Chemistry

The four-membered oxetane ring has emerged from relative obscurity to become a highly valued motif in contemporary medicinal chemistry and materials science.[1][2][3] Initially often overlooked due to concerns about ring strain and potential instability, the oxetane core, particularly in its 3,3-disubstituted form, is now recognized for its unique combination of properties.[4][5] It imparts a favorable three-dimensional geometry while often improving key physicochemical characteristics of parent molecules.[3][6]

In drug discovery, the oxetane moiety is increasingly employed as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[1][2][3] This substitution can lead to significant enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also potentially modulating the basicity of nearby amine groups.[3] These improvements in "drug-like" properties make oxetane-containing intermediates, like (3-methyloxetan-3-yl)methanol, powerful tools in the optimization of lead compounds.[1]

This guide provides an in-depth exploration of the practical applications and synthetic protocols for utilizing 3,3-disubstituted oxetane methanols as versatile chemical intermediates.

Physicochemical and Safety Data for (3-Methyloxetan-3-yl)methanol

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis. The following table summarizes key data for (3-methyloxetan-3-yl)methanol.

PropertyValueReference(s)
CAS Number 3143-02-0[7][8]
Molecular Formula C₅H₁₀O₂[7][8]
Molecular Weight 102.13 g/mol [7][8]
Appearance Clear, colorless liquid[8][9]
Boiling Point 79-80 °C at 40 mmHg[8]
Density 1.024 g/mL at 25 °C[8]
Refractive Index 1.446[8]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane).[9]

Safety and Handling: (3-Methyloxetan-3-yl)methanol is harmful if swallowed and may cause an allergic skin reaction.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from strong acids and oxidizing agents.[10]

Core Synthetic Applications and Protocols

The primary utility of (3-methyloxetan-3-yl)methanol as a chemical intermediate stems from the reactivity of its primary alcohol functional group, coupled with the relative stability of the 3,3-disubstituted oxetane ring. The following protocols are foundational for the incorporation of this valuable motif into more complex molecules.

O-Alkylation (Etherification)

The formation of an ether linkage is a common strategy for introducing the oxetane moiety. The Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 1: Williamson Ether Synthesis

This protocol describes the reaction of (3-methyloxetan-3-yl)methanol with an alkyl halide in the presence of a strong base.

  • Step 1: Deprotonation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Step 2: Base Addition. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Step 3: Alkylation. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Step 4: Reaction Monitoring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Step 5: Quenching and Work-up. Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Step 6: Extraction. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Step 7: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base and the alkoxide intermediate.

  • Choice of Solvent: THF and DMF are excellent choices due to their ability to dissolve the reactants and their relatively high boiling points, allowing for heating if necessary. DMF can accelerate Sₙ2 reactions.

  • Temperature Control: The initial cooling to 0 °C controls the exothermic reaction of NaH with the alcohol.

Esterification

The primary hydroxyl group of (3-methyloxetan-3-yl)methanol can be readily acylated to form esters, which can be useful as prodrugs or as intermediates for further functionalization.

Protocol 2: Acylation with an Acid Chloride

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Step 2: Acylating Agent Addition. Cool the solution to 0 °C. Add the acid chloride (1.1 eq) dropwise.

  • Step 3: Reaction Progression. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Step 4: Work-up. Quench the reaction with water. Extract the aqueous layer with DCM.

  • Step 5: Purification. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Conversion to Other Functional Groups

The hydroxymethyl group can be converted into a variety of other functionalities, expanding the synthetic utility of the oxetane core.

Protocol 3: Conversion to 3-(Azidomethyl)-3-methyloxetane

This two-step protocol transforms the alcohol into a versatile azide, which can participate in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or be reduced to an amine.

  • Step 1: Tosylation. Dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in pyridine or DCM with TEA (1.5 eq) at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir at room temperature until the starting material is consumed. Work up by adding water and extracting with an organic solvent. The crude tosylate is often used directly in the next step.

  • Step 2: Azide Displacement. Dissolve the crude tosylate in DMF and add sodium azide (NaN₃, 1.5-2.0 eq). Heat the reaction to 60-80 °C and stir for several hours.[11] Caution: Sodium azide is highly toxic. Handle with extreme care. After cooling, pour the reaction mixture into water and extract with an organic solvent. Purify by column chromatography.

Stability of the Oxetane Ring: A Critical Consideration

While the oxetane ring is more stable than an epoxide, it is still a strained heterocycle and can undergo ring-opening, particularly under acidic conditions.[4][5]

  • General Stability: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance around the ether oxygen.[4][5] They are typically stable to weakly acidic and most basic conditions, allowing for a wide range of synthetic transformations.[2]

  • Acid Sensitivity: Strong acids (e.g., concentrated HCl, H₂SO₄) and Lewis acids can promote ring-opening. This reactivity should be considered when planning synthetic routes, especially during deprotection steps or in reactions that generate acidic byproducts.

  • Intramolecular Ring-Opening: The presence of an internal nucleophile, such as the hydroxyl group in the starting material or an amino group in a derivative, can facilitate ring-opening under acidic conditions.[4][5]

Workflow for Assessing Oxetane Stability:

G Start Proposed Reaction Conditions Acidic Are strong acidic conditions present? Start->Acidic LewisAcid Are Lewis acids used? Acidic->LewisAcid No RingOpeningRisk High risk of ring-opening Acidic->RingOpeningRisk Yes HighTemp High temperatures (>120 °C)? LewisAcid->HighTemp No LewisAcid->RingOpeningRisk Yes Proceed Proceed with caution/ Consider alternative route HighTemp->Proceed Yes Stable Oxetane likely stable HighTemp->Stable No

Caption: Decision workflow for evaluating oxetane ring stability.

Advanced Applications in Bioactive Molecule Synthesis

The incorporation of 3,3-disubstituted oxetanes has proven beneficial in numerous drug discovery programs.[1][3] While specific examples using (3-((Dimethylamino)methyl)oxetan-3-YL)methanol are not readily found, the synthesis of analogs with varied functional groups at the 3-position demonstrates the broad applicability of this scaffold.

Illustrative Synthetic Pathway:

The following diagram illustrates a general synthetic pathway for creating diverse 3,3-disubstituted oxetanes, starting from a malonate derivative. This highlights the versatility of the oxetane core as a scaffold for presenting different functional groups in a constrained three-dimensional space.

G Malonate Substituted Dimethyl Malonate Reduction Reduction (e.g., LiAlH₄) Malonate->Reduction Diol 1,3-Diol Reduction->Diol Tosylation Tosylation (TsCl, Pyridine) Diol->Tosylation Cyclization Base-mediated Cyclization (e.g., NaH) Tosylation->Cyclization Oxetane 3-Substituted-3-hydroxymethyl Oxetane Cyclization->Oxetane

Caption: General synthesis of 3,3-disubstituted oxetanes.[1]

Conclusion

The 3,3-disubstituted oxetane framework, exemplified by (3-methyloxetan-3-yl)methanol, represents a powerful and increasingly accessible tool for chemists in both academic and industrial settings. Its ability to confer desirable physicochemical properties makes it a valuable building block, particularly in the field of drug discovery.[3] By understanding the reactivity of its functional groups and the stability parameters of the oxetane ring, researchers can effectively leverage this intermediate to construct novel and complex molecular architectures. The protocols and insights provided in this guide serve as a foundation for the successful application of this versatile chemical intermediate.

References

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • 3-(Hydroxymethyl)oxetane-3-carboxylic Acid. MySkinRecipes. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. (2020). ResearchGate. [Link]

  • Oxetane Presentation. The Dong Group. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). ACS Publications. [Link]

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  • Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Derivatization of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol

Introduction: Unlocking the Potential of a Novel Oxetane Building Block (3-((Dimethylamino)methyl)oxetan-3-YL)methanol is a unique trifunctional building block featuring a strained oxetane ring, a primary alcohol, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Oxetane Building Block

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol is a unique trifunctional building block featuring a strained oxetane ring, a primary alcohol, and a tertiary amine. The oxetane moiety is of significant interest in medicinal chemistry as it can act as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, potentially improving aqueous solubility and metabolic stability of drug candidates.[1][2] The presence of the primary alcohol provides a versatile handle for derivatization, allowing for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the parent molecule. The tertiary amine adds another point of potential interaction or modification.

These application notes provide detailed experimental procedures for the derivatization of the primary alcohol of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol to form esters, ethers, and carbamates. The protocols are designed for researchers and scientists in drug development and related fields, with a focus on explaining the rationale behind the chosen methodologies and ensuring procedural integrity.

Chemical Properties and Reactivity Considerations

The derivatization strategies for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol primarily target the primary hydroxyl group. The oxetane ring is generally stable under basic and weakly acidic conditions, which allows for a range of standard organic transformations.[2][3] However, strong acids should be avoided as they can promote ring-opening of the strained four-membered ether.[2][4]

A key consideration for this specific molecule is the presence of the tertiary amine. This functional group can be protonated under acidic conditions or quaternized by electrophiles such as alkyl halides. Therefore, reaction conditions must be carefully selected to ensure selective derivatization of the hydroxyl group. For instance, in reactions involving alkyl halides, the nucleophilicity of the tertiary amine might compete with the alkoxide, necessitating a careful choice of base and reaction temperature.

Protocol 1: Esterification via Acyl Chlorides

This protocol describes the synthesis of an ester derivative using an acyl chloride. This is a common and generally high-yielding method for ester formation from primary alcohols. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without promoting side reactions.

Experimental Workflow

Esterification_Workflow A Dissolve Starting Material and Base in DCM B Cool to 0 °C A->B Ice Bath C Add Acyl Chloride Dropwise B->C Maintain Temp. D Warm to RT and Stir C->D Remove Ice Bath E Aqueous Workup D->E Quench Reaction F Dry and Concentrate E->F Isolate Crude Product G Purify by Column Chromatography F->G Purification

Caption: Workflow for esterification of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-((Dimethylamino)methyl)oxetan-3-YL)methanol (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq). Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Data Summary Table
ParameterValue
Starting Material(3-((Dimethylamino)methyl)oxetan-3-YL)methanol
ReagentsAcyl Chloride, Triethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-16 hours
PurificationSilica Gel Chromatography
Expected Yield70-95%

Protocol 2: Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage via a Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of a strong, non-nucleophilic base is critical to favor alcohol deprotonation over competing reactions.

Experimental Workflow

Ether_Synthesis_Workflow A Suspend NaH in Anhydrous THF B Cool to 0 °C A->B Inert Atmosphere C Add Starting Material Solution Dropwise B->C Control H₂ Evolution D Stir at 0 °C C->D Allow for Deprotonation E Add Alkyl Halide D->E Maintain Temp. F Warm to RT and Stir E->F Reaction Progression G Quench and Workup F->G Isolate Crude Product H Purify G->H Final Product

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

  • Addition of Alcohol: Dissolve (3-((Dimethylamino)methyl)oxetan-3-YL)methanol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension via the dropping funnel. The evolution of hydrogen gas should be observed.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous ammonium chloride solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude ether by column chromatography on silica gel.

Data Summary Table
ParameterValue
Starting Material(3-((Dimethylamino)methyl)oxetan-3-YL)methanol
ReagentsSodium Hydride, Alkyl Halide
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time4-24 hours
PurificationSilica Gel Chromatography
Expected Yield50-80%

Protocol 3: Carbamate Synthesis via Isocyanate

This protocol details the formation of a carbamate by reacting the alcohol with an isocyanate. This is a highly efficient method that proceeds under mild conditions. The reaction is typically catalyzed by a Lewis base or a tin compound. Given the presence of the tertiary amine in the starting material, an external catalyst may not be necessary.

Experimental Workflow

Carbamate_Synthesis_Workflow A Dissolve Starting Material in Solvent B Add Isocyanate A->B Inert Atmosphere C Stir at Room Temperature B->C Optional Catalyst D Monitor Reaction C->D TLC or LC-MS E Concentrate D->E Remove Solvent F Purify E->F Crystallization or Chromatography

Caption: Workflow for carbamate synthesis from an isocyanate.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (3-((Dimethylamino)methyl)oxetan-3-YL)methanol (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the starting alcohol by TLC or LC-MS. If the reaction is slow, a catalytic amount of a non-nucleophilic base like dibutyltin dilaurate (DBTDL) can be added, though the inherent basicity of the substrate may be sufficient.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude carbamate can often be purified by crystallization, trituration with a suitable solvent, or by column chromatography on silica gel if necessary.

Data Summary Table
ParameterValue
Starting Material(3-((Dimethylamino)methyl)oxetan-3-YL)methanol
ReagentsIsocyanate, (Optional: DBTDL)
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-8 hours
PurificationCrystallization or Silica Gel Chromatography
Expected Yield85-99%

Characterization of Derivatives

The successful synthesis of the ester, ether, and carbamate derivatives of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the newly introduced functional group and the integrity of the oxetane and dimethylaminomethyl moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the new functional group (e.g., C=O for esters and carbamates, C-O for ethers).

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and isocyanates are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water; handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents.
  • EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents.
  • A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. - ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Oxetane Presentation.pptx - The Dong Group. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available at: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. Available at: [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchGate. Available at: [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Available at: [Link]

  • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. Available at: [Link]

  • (PDF) Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - ResearchGate. Available at: [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Disubstituted Oxetanes

Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Drug Discovery The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after motif in modern medicinal chemistry. Its unique phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after motif in modern medicinal chemistry. Its unique physicochemical properties, including the ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, have positioned it as a valuable tool for optimizing drug candidates.[1][2] Among the various substituted oxetanes, the 3,3-disubstituted scaffold offers a particularly compelling profile. The substitution at the C3 position enhances the stability of the strained ring system and provides a versatile platform for introducing chemical diversity, thereby modulating the biological activity and pharmacokinetic properties of molecules.[3][4]

Despite their potential, the widespread application of 3,3-disubstituted oxetanes has been historically hampered by limited synthetic accessibility and concerns over ring stability, particularly under acidic conditions.[5][6] This guide provides a comprehensive overview of robust and scalable methods for the synthesis of 3,3-disubstituted oxetanes, tailored for researchers, scientists, and drug development professionals. We will delve into field-proven protocols, explain the underlying mechanistic principles, and address the practical challenges associated with large-scale production.

Strategic Approaches to Scalable Synthesis

The synthesis of 3,3-disubstituted oxetanes on a large scale necessitates careful consideration of starting material availability, reaction efficiency, and the robustness of the chosen synthetic route. Two primary strategies have proven to be particularly effective and scalable: the Williamson etherification of 1,3-diols and functionalization of the readily available oxetan-3-one.

Strategy 1: Intramolecular Williamson Etherification of 1,3-Diols

The intramolecular cyclization of a suitably functionalized 1,3-diol is a cornerstone for the synthesis of 3,3-disubstituted oxetanes. This method is reliable and has been successfully implemented on a kilogram scale.[3][7] The general approach involves the selective activation of one of the hydroxyl groups in a 1,3-diol, followed by base-mediated intramolecular nucleophilic substitution to form the oxetane ring.

Mechanism: The reaction proceeds via a classical SN2 pathway. A strong base deprotonates the remaining hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the leaving group to close the four-membered ring. The choice of the leaving group and the base is critical to ensure high yields and minimize side reactions.

Workflow Diagram:

Williamson_Etherification Start 2,2-Disubstituted-1,3-propanediol Activate Selective Activation (e.g., Tosylation) Start->Activate Activated_Intermediate Monofunctionalized Diol Activate->Activated_Intermediate Cyclize Base-Mediated Cyclization Activated_Intermediate->Cyclize Product 3,3-Disubstituted Oxetane Cyclize->Product Purify Purification Product->Purify Final_Product Final Product Purify->Final_Product

Caption: Workflow for the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.

Detailed Protocol: Synthesis of 3,3-Dimethyl-oxetane (Illustrative Example)

This protocol is adapted from methodologies described for the synthesis of various 3,3-disubstituted oxetanes.[7]

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Monotosylation: To a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

  • Cyclization: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude monotosylate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Final Work-up and Purification: Cool the reaction to 0 °C and cautiously quench with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully. The crude product can be purified by distillation or column chromatography to yield 3,3-dimethyloxetane.

Table 1: Representative Examples of Williamson Etherification for 3,3-Disubstituted Oxetanes

R1R2Leaving GroupBaseSolventYield (%)Reference
MethylMethylTosylNaHTHF59-87[7]
EthylEthylTosylNaHTHF~75[7]
PhenylPhenylMesylKOtButBuOH~80[7]
-(CH₂)₅-TosylNaHDMF~85[7]
Strategy 2: Derivatization of Oxetan-3-one

The commercial availability of oxetan-3-one on a large scale makes it an attractive starting material for the synthesis of a diverse range of 3,3-disubstituted oxetanes.[5][8] This strategy involves the transformation of the ketone functionality into various substituted derivatives.

Mechanism: The carbonyl group of oxetan-3-one can undergo a variety of classical ketone reactions, such as Grignard reactions, Wittig reactions, and reductive aminations, to introduce substituents at the C3 position.[8] The key is to employ reaction conditions that are compatible with the strained oxetane ring.

Workflow Diagram:

Oxetanone_Derivatization Start Oxetan-3-one Reaction_Type Select Reaction Type Start->Reaction_Type Grignard Grignard Reaction Reaction_Type->Grignard Wittig Wittig Reaction Reaction_Type->Wittig Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Product_Alcohol 3-Alkyl-3-hydroxyoxetane Grignard->Product_Alcohol Product_Alkene 3-Alkylideneoxetane Wittig->Product_Alkene Product_Amine 3-Amino-3-alkyloxetane Reductive_Amination->Product_Amine Further_Functionalization Further Functionalization Product_Alcohol->Further_Functionalization Product_Alkene->Further_Functionalization Product_Amine->Further_Functionalization Final_Product Diverse 3,3-Disubstituted Oxetanes Further_Functionalization->Final_Product

Caption: Synthetic pathways from oxetan-3-one to 3,3-disubstituted oxetanes.

Detailed Protocol: Synthesis of 3-Methyl-3-(methylamino)oxetane (Illustrative Example)

This protocol is a conceptual representation based on standard organic transformations applied to oxetan-3-one.[8]

Materials:

  • Oxetan-3-one

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: To a solution of oxetan-3-one (1.0 eq) in DCM, add methylamine (1.2 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 3-methyl-3-(methylamino)oxetane.

Challenges and Practical Solutions in Large-Scale Synthesis

Scaling up the synthesis of 3,3-disubstituted oxetanes presents several challenges that require careful management.

  • Ring Strain and Stability: The inherent ring strain of the oxetane core makes it susceptible to ring-opening, especially under acidic conditions.[3][5]

    • Solution: It is crucial to avoid strongly acidic conditions throughout the synthetic sequence and during purification. Basic or neutral conditions are generally well-tolerated.[8][9] For reactions that require acidic catalysts, careful optimization of the catalyst loading and reaction temperature is essential.

  • Exothermic Reactions: The ring-closing step in the Williamson etherification can be exothermic.

    • Solution: On a large scale, controlled addition of reagents and efficient heat management using appropriate reactor systems are critical to prevent thermal runaways.

  • Purification: The volatility of some smaller 3,3-disubstituted oxetanes can lead to product loss during solvent removal.

    • Solution: Careful distillation under controlled pressure or the use of non-volatile extraction solvents can mitigate this issue. For less volatile compounds, crystallization is often a scalable and efficient purification method.

  • Safety Considerations:

    • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

    • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage and handling procedures to minimize fire hazards.

Conclusion

The large-scale synthesis of 3,3-disubstituted oxetanes is an achievable goal with the right choice of synthetic strategy and careful process optimization. The Williamson etherification of 1,3-diols and the derivatization of oxetan-3-one are robust and scalable methods that provide access to a wide array of these valuable building blocks. By understanding the underlying chemistry and being mindful of the potential challenges, researchers and drug development professionals can confidently incorporate these important motifs into their discovery and development programs.

References

  • Vigo, D., et al. (2005). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. Available at: [Link]

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  • An, J. (2018). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]

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Application

Application Note: Advanced Purification Strategies for Polar Amino Alcohols

Executive Summary Polar amino alcohols are foundational chiral building blocks in medicinal chemistry and materials science. However, their inherent properties—high polarity, zwitterionic character at physiological pH, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polar amino alcohols are foundational chiral building blocks in medicinal chemistry and materials science. However, their inherent properties—high polarity, zwitterionic character at physiological pH, and excellent water solubility—present significant challenges for purification. Standard protocols like silica gel chromatography or simple liquid-liquid extraction often fail, leading to poor recovery and impure materials. This guide provides a detailed exploration of robust purification techniques, moving beyond basic steps to explain the underlying scientific principles and offering field-proven protocols. We will dissect methodologies including strategic crystallization, advanced chromatographic techniques, and chemical derivatization to empower researchers to isolate these valuable compounds with high purity and yield.

The Challenge: Understanding the Physicochemical Landscape of Polar Amino Alcohols

The difficulty in purifying polar amino alcohols stems directly from their bifunctional nature. The presence of a basic amino group (-NH₂) and a hydroxyl group (-OH) imparts high polarity and the ability to form extensive hydrogen bonds. This leads to:

  • High Water Solubility: Makes extraction into organic solvents inefficient.

  • Strong Adsorption: Causes irreversible binding or significant tailing on normal-phase silica gel.

  • Zwitterionic State: Depending on the pH, these molecules can carry both a positive and a negative charge, complicating their behavior in solution and during chromatographic separation.

  • Chirality: Most amino alcohols are chiral, requiring specialized techniques for enantiomeric separation, which is critical for pharmaceutical applications.[1]

A successful purification strategy must directly address these challenges. The choice of technique is not arbitrary; it is dictated by the specific structure of the amino alcohol and the nature of the impurities.

G cluster_input Initial State cluster_decision Primary Evaluation cluster_methods Purification Pathways cluster_output Final Product Impure Impure Amino Alcohol (Post-Synthesis Mixture) IsCrystalline Is the compound a solid? Impure->IsCrystalline Derivatization Protecting Group Strategy Impure->Derivatization  If other methods fail  or for complex mixtures Crystallization Crystallization & Recrystallization IsCrystalline->Crystallization Yes Chromatography Chromatography IsCrystalline->Chromatography No / Oily Pure Pure Polar Amino Alcohol Crystallization->Pure Chromatography->Pure Derivatization->Pure

Caption: Decision workflow for selecting a primary purification strategy.

Crystallization: The Power of the Solid State

For compounds that are solid at room temperature, crystallization is often the most efficient and scalable purification method. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system. For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]

Causality Behind Solvent Selection

The adage "like dissolves like" is a useful starting point; polar compounds dissolve best in polar solvents.[2] However, the high polarity of amino alcohols means they are often too soluble in common polar solvents like methanol or ethanol even at low temperatures, hindering precipitation and recovery. The key is to find a solvent system that modulates this solubility.

  • Single Solvent System: Often involves highly polar, protic solvents like water or short-chain alcohols. This is most effective for separating the target compound from non-polar, "greasy" impurities.

  • Binary Solvent System (Solvent/Anti-solvent): This is a more powerful and versatile approach. The amino alcohol is first dissolved in a minimum amount of a "good" polar solvent (e.g., methanol, ethanol, water). Then, a "poor," less polar solvent (the anti-solvent, e.g., ethyl acetate, acetone, diethyl ether) is added dropwise to the warm solution until turbidity (cloudiness) appears, indicating the saturation point.[3] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly.

The Critical Role of pH: Isoelectric Point Precipitation

Amino alcohols, like amino acids, exist as charged species in solution. Their net charge is dependent on the pH. By adjusting the pH of an aqueous solution to the molecule's isoelectric point (pI) , the point at which the net charge is zero, its solubility can be dramatically reduced, often leading to precipitation. This is a highly selective technique for separating the target compound from other charged impurities.

Table 1: Common Solvent Systems for Polar Amino Alcohol Crystallization
Solvent System Type"Good" Solvent (Polar)"Anti-Solvent" (Less Polar)Target ImpuritiesKey Insights
Single SolventWater, EthanolN/ANon-polar organic residuesBest for high-purity starting material. Risk of oiling out if cooled too quickly.
Binary SystemMethanol / WaterAcetoneModerately polar byproductsAcetone is a good H-bond acceptor, disrupting solvation by the protic solvent.
Binary SystemEthanolEthyl AcetateLess polar esters, ethersA common and effective combination offering a wide polarity range.
Binary SystemIsopropanolDiethyl Ether / HexaneVery non-polar impuritiesUse ether or hexane cautiously due to high volatility and flammability. Excellent for final polishing.
pH-MediatedAqueous Acid/BasepH adjustment to pIOther charged moleculesHighly specific. Requires knowledge of the compound's pKa values.
Protocol: Anti-Solvent Crystallization of a Polar Amino Alcohol
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude amino alcohol (e.g., 1.0 g) in the minimum volume of a hot "good" solvent (e.g., methanol). Start with 3-5 mL and add more if necessary. The goal is a concentrated, near-saturated solution.

  • Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" (e.g., ethyl acetate) dropwise with constant swirling. Continue until a faint, persistent cloudiness is observed.

  • Re-homogenization: Gently warm the flask until the solution becomes clear again. If it doesn't, add a single drop of the "good" solvent.

  • Slow Cooling (Crucial Step): Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Verification: Assess purity via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or melting point analysis. The purified compound should show a single spot/peak and a sharp melting point.

Advanced Chromatographic Techniques

When crystallization is not feasible or fails to remove closely related impurities, chromatography is the method of choice.[4] Standard silica gel chromatography is often ineffective for these compounds. Specialized techniques are required.

G cluster_input Crude Sample cluster_workflow Chromatography Workflow cluster_analysis Analysis & Pooling cluster_output Final Product Crude Crude Amino Alcohol (Dissolved in Mobile Phase) Load 1. Load onto Column Crude->Load Wash 2. Wash (Isocratic) Load->Wash Elute 3. Elute (Gradient) Wash->Elute Collect 4. Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC / HPLC) Collect->Analyze Analyze->Collect Continue Elution Pool Pool Pure Fractions Analyze->Pool Fractions Pure Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: General experimental workflow for preparative chromatography.

Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge.[5] It is exceptionally well-suited for amino alcohols, which can be protonated to carry a positive charge. A stationary phase (resin) with covalently bound negative functional groups (e.g., sulfonate, -SO₃⁻) is used for cation-exchange chromatography .

Causality: At a pH below the pKa of the amino group, the amino alcohol is protonated (-NH₃⁺) and carries a net positive charge. It will bind electrostatically to the negatively charged resin. Neutral and negatively charged impurities will pass through the column. The bound compound is then eluted by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. The salt ions compete with the bound compound for the charged sites on the resin, releasing the desired molecule.

Protocol: Cation-Exchange Chromatography
  • Resin Selection & Preparation: Choose a strong cation-exchange resin (e.g., Dowex 50WX8). Prepare the resin by washing it sequentially with 1 M HCl, deionized water (until pH neutral), 1 M NaOH, and finally deionized water again until the eluent is neutral. This ensures the resin is clean and in a defined ionic form (e.g., H⁺ or Na⁺ form).

  • Sample Preparation & Loading: Dissolve the crude amino alcohol in a low-ionic-strength acidic buffer (e.g., 10 mM acetic acid, pH ~3.0). The pH must be low enough to ensure full protonation of the amino group. Apply the solution to the top of the packed IEX column.

  • Wash Step: Wash the column with several column volumes of the starting acidic buffer to elute all neutral and anionic impurities.

  • Elution: Elute the bound amino alcohol using either a step or linear gradient of increasing ionic strength. A common eluent is a volatile buffer like aqueous ammonia or ammonium acetate. For example, use a step gradient of 0.1 M, 0.5 M, and finally 2.0 M aqueous ammonia.

  • Fraction Analysis: Collect fractions and analyze them by TLC (staining with ninhydrin to visualize the amino group) or HPLC.

  • Isolation: Pool the pure fractions. If a volatile buffer like aqueous ammonia was used, it can be removed by evaporation under reduced pressure (lyophilization) to yield the pure free-base amino alcohol.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful technique for separating highly polar compounds that are not retained in reversed-phase chromatography.[6][7] It utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) mixed with a smaller amount of a polar solvent (water or aqueous buffer).[8][9]

Causality: In the HILIC mobile phase, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like amino alcohols, partition into this immobilized water layer and are retained. Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the percentage of water/aqueous buffer. This is the opposite of reversed-phase chromatography.[10]

Table 2: Comparison of Key Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseElution PrincipleBest For
Ion-Exchange (IEX) Charged Resin (e.g., -SO₃⁻)Aqueous BufferIncreasing Salt Concentration / pH changePurifying from neutral or oppositely charged impurities. Highly scalable.
HILIC Polar (e.g., Silica, Diol)High Organic (>70% ACN) + WaterIncreasing Water ContentSeparating highly polar, water-soluble compounds from each other. MS-compatible.
SFC Chiral or AchiralSupercritical CO₂ + Modifier (e.g., MeOH)Decreasing Pressure / Increasing Modifier %Chiral separations and purification of moderately polar compounds. Fast and "green".
Supercritical Fluid Chromatography (SFC)

Principle: SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase.[11][12] While CO₂ is non-polar, its polarity can be tuned by adding a polar organic co-solvent (modifier), such as methanol.[13]

Causality: The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC.[14] By adding methanol, the mobile phase becomes polar enough to dissolve and transport polar amino alcohols. SFC is particularly powerful for chiral separations when a chiral stationary phase is used, often providing better resolution and speed than chiral HPLC.[15]

Chemical Derivatization: The Protecting Group Strategy

When direct purification methods are ineffective, a powerful alternative is to temporarily mask the problematic polar functional groups.[16] By converting the amine and alcohol groups into less polar derivatives, the molecule's overall polarity is drastically reduced, making it amenable to standard purification techniques like silica gel chromatography or extraction.

Causality: Protecting groups are chosen to be stable under the purification conditions but easily removable under specific, mild conditions that do not affect the rest of the molecule.[17][18] This orthogonal strategy allows for a "catch and release" approach to purification.[19]

G Impure Impure Polar Amino Alcohol Protect Step 1: Protect (-NH₂ → -NHBoc) (-OH → -OTBS) Impure->Protect Protected Non-Polar Protected Intermediate (Crude) Protect->Protected Purify Step 2: Purify (Standard Silica Gel Chromatography) Protected->Purify PureProtected Pure Protected Intermediate Purify->PureProtected Deprotect Step 3: Deprotect (e.g., Acid Treatment) PureProtected->Deprotect PureFinal Pure Polar Amino Alcohol Deprotect->PureFinal

Caption: Workflow of the protecting group strategy for purification.

Common Protecting Groups for Amino Alcohols:
  • For the Amino Group:

    • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride ((Boc)₂O). Stable to most conditions but easily removed with mild acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).

  • For the Alcohol Group:

    • TBS (tert-butyldimethylsilyl): A common silyl ether protecting group.[16] Introduced using TBS-Cl and a base like imidazole. It is stable to a wide range of conditions but is selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Protocol: Purification via Boc & TBS Protection
  • Protection: In a suitable solvent (e.g., dichloromethane), treat the crude amino alcohol with (Boc)₂O and a base (e.g., triethylamine) to protect the amine. After the reaction is complete, add TBS-Cl and imidazole to protect the alcohol.

  • Workup & Extraction: Perform an aqueous workup to remove excess reagents. The now much less polar, doubly protected compound can be easily extracted into an organic solvent like ethyl acetate.

  • Purification: Purify the crude protected compound using standard silica gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient).

  • Deprotection: After obtaining the pure, protected compound, remove the protecting groups. This is typically done in a two-step sequence. First, remove the Boc group with TFA in DCM. Then, after neutralization, remove the TBS group with TBAF in THF.

  • Final Isolation: After deprotection, the polar amino alcohol will again be highly water-soluble. The workup involves removing the organic solvent and purifying the final product from any salts, often via a short plug of silica gel with a highly polar eluent (e.g., DCM/Methanol/NH₄OH) or by using the IEX protocol described earlier.

  • Verification: Confirm the structure and purity of the final product by NMR, LC-MS, and HPLC.

Chiral Resolution: Separating Enantiomers

For pharmaceutical applications, isolating a single enantiomer is mandatory. This process is known as chiral resolution.[20]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol (which is basic) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).[21] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which often allows one to be selectively crystallized from the solution. The pure enantiomer of the amino alcohol is then recovered by neutralizing the salt.

  • Chiral Chromatography (HPLC & SFC): This is an analytical and preparative technique that uses a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. As mentioned, SFC is often superior for this purpose.[]

References

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. Available at: [Link]

  • van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. Available at: [Link]

  • Chromatography of amino acids - BioTopics. Available at: [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons. Available at: [Link]

  • Crystallization of Amino Acids - GEA. Available at: [Link]

  • Supercritical fluid chromatography - Wikipedia. Available at: [Link]

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Separation Of Amino Acids - Learnbin. Available at: [Link]

  • US2243977A - Process for the preparation of amino-alcohols - Google Patents.
  • Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Separation and Refining of Amino acids. Available at: [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Available at: [Link]

  • Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid | Journal of the American Chemical Society. Available at: [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. Available at: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Hydrophilic Interaction Chromatography | LCGC International. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • What technique could I use to separate polar aminoacids from natural extract in large amount? | ResearchGate. Available at: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds - Welch Materials. Available at: [Link]

  • Paper Chromatography of Amino Acids. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Ion exchange chromatography of amino acids.Analysis of diffusion (Mass transfer) mechanisms | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Protecting Groups - chem.iitb.ac.in. Available at: [Link]

  • Chapter 4 - Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. Available at: [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. Available at: [Link]

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Available at: [Link]

  • WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents.
  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]

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Method

Application Notes and Protocols for N-Alkylation using (3-((Dimethylamino)methyl)oxetan-3-YL)methanol

Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in contemporary medicinal chemistry.[1][2] Its growing prevalence in drug discovery campaigns is attributable to a unique combination of physicochemical properties that can favorably modulate the characteristics of a lead compound.[3] The strained four-membered ring imparts a distinct three-dimensionality, moving away from the flat structures that can be prone to metabolic liabilities.[1] Furthermore, the oxetane unit is a strong hydrogen bond acceptor, which can enhance aqueous solubility and target engagement.[2] When used to replace more common functionalities like gem-dimethyl or carbonyl groups, the oxetane motif has been shown to improve metabolic stability, reduce lipophilicity, and favorably alter conformational preferences.[1][2]

This application note provides a detailed protocol for the N-alkylation of amines using the versatile building block, (3-((dimethylamino)methyl)oxetan-3-yl)methanol. Direct N-alkylation with this alcohol is challenging due to the poor leaving group nature of the hydroxyl group. Therefore, a robust and highly efficient two-step, one-pot tandem oxidation/reductive amination protocol is presented as the primary method. An alternative approach involving the conversion of the alcohol to a sulfonate ester for subsequent SN2 displacement is also discussed.

Reaction Rationale: Why a Tandem Approach?

Directly reacting an amine with an alcohol for N-alkylation typically requires harsh conditions or specialized catalysts that may not be compatible with complex molecular scaffolds.[4] A more reliable and broadly applicable strategy is the reductive amination of an aldehyde.[5][6][7] This method involves two key transformations:

  • Oxidation of the primary alcohol: The (3-((dimethylamino)methyl)oxetan-3-yl)methanol is first oxidized to the corresponding aldehyde, (3-((dimethylamino)methyl)oxetan-3-yl)carbaldehyde. This is a critical step, and the choice of oxidant is important to avoid over-oxidation to the carboxylic acid or degradation of the oxetane ring. Mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are well-suited for this purpose.[8][9][10]

  • Reductive Amination: The in situ generated aldehyde then reacts with a primary or secondary amine to form an iminium ion intermediate. This intermediate is subsequently reduced by a mild reducing agent present in the reaction mixture to yield the desired N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for this step as it is selective for the reduction of imines and protonated imines in the presence of the aldehyde.[7]

This tandem approach offers several advantages:

  • High Efficiency: By generating the reactive aldehyde in situ, the process can often be performed in a single pot, minimizing handling and purification steps.

  • Broad Substrate Scope: It is applicable to a wide range of primary and secondary amines.

  • Mild Conditions: The use of selective reagents allows the reaction to be performed under conditions that are tolerant of many functional groups.

Proposed Reaction Mechanism: Tandem Oxidation and Reductive Amination

The overall transformation can be visualized as a two-stage process occurring sequentially in the same reaction vessel.

cluster_oxidation Step 1: Oxidation cluster_reductive_amination Step 2: Reductive Amination A (3-((dimethylamino)methyl)oxetan-3-yl)methanol C (3-((dimethylamino)methyl)oxetan-3-yl)carbaldehyde A->C Oxidation B Dess-Martin Periodinane (DMP) E Iminium Ion Intermediate C->E Condensation D Primary or Secondary Amine (R1R2NH) D->E F N-alkylated Product E->F Reduction G NaBH(OAc)3

Figure 1: Conceptual workflow for the N-alkylation via tandem oxidation-reductive amination.

Detailed Experimental Protocol: Tandem Oxidation-Reductive Amination

This protocol provides a general procedure for the N-alkylation of a representative primary amine with (3-((dimethylamino)methyl)oxetan-3-yl)methanol.

Materials:

  • (3-((dimethylamino)methyl)oxetan-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Primary or Secondary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Oxidation:

    • To a dry round-bottom flask under an inert atmosphere, add (3-((dimethylamino)methyl)oxetan-3-yl)methanol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (to a concentration of approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.2 eq.) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

  • Reductive Amination:

    • To the crude aldehyde solution from the previous step, add the amine (e.g., benzylamine, 1.1 eq.).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

    • Add a saturated aqueous solution of Na2S2O3 to reduce any remaining DMP.

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

Table 1: Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Oxidant Dess-Martin Periodinane (DMP)DMP is mild and selective for primary alcohols to aldehydes.[8][10] Troubleshooting: If the reaction is sluggish, ensure the DMP is fresh and the solvent is anhydrous. For larger scale, a Swern oxidation can be considered, but requires careful temperature control and handling of malodorous byproducts.[9]
Solvent Dichloromethane (DCM)Anhydrous DCM is a good solvent for both the oxidation and reductive amination steps.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)It is a mild and selective reducing agent for imines in the presence of aldehydes.[7] Troubleshooting: If reduction is incomplete, add additional NaBH(OAc)3. Ensure the amine is not a salt form, as the reaction works best under neutral or slightly acidic conditions.
Stoichiometry Alcohol:DMP:Amine:NaBH(OAc)3 = 1:1.2:1.1:1.5A slight excess of the reagents ensures complete conversion of the limiting starting material.
Temperature 0 °C to Room TemperatureThe oxidation is initiated at a lower temperature to control reactivity, while the reductive amination proceeds efficiently at room temperature.

Alternative Protocol: SN2 Displacement via Sulfonate Ester

For certain substrates, particularly for the synthesis of primary amines from ammonia, an alternative two-step SN2 pathway can be effective. This involves activating the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the amine.

cluster_activation Step 1: Activation of Alcohol cluster_sn2 Step 2: SN2 Displacement A (3-((dimethylamino)methyl)oxetan-3-yl)methanol C Oxetane-3-ylmethyl Tosylate/Mesylate A->C Sulfonylation B TsCl or MsCl, Base E N-alkylated Product C->E Nucleophilic Substitution D Primary or Secondary Amine (R1R2NH) D->E

Figure 2: Conceptual workflow for N-alkylation via SN2 displacement.

Brief Protocol:

  • Sulfonylation: Dissolve (3-((dimethylamino)methyl)oxetan-3-yl)methanol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in anhydrous DCM at 0 °C. Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. Stir until the reaction is complete (TLC).

  • Nucleophilic Substitution: The crude or purified sulfonate ester is then reacted with an excess of the desired amine in a suitable solvent (e.g., acetonitrile or DMF), often with heating, to afford the N-alkylated product.[11]

Considerations for the SN2 Approach:

  • This method is generally less versatile than reductive amination for a broad range of amines due to potential side reactions.

  • Over-alkylation can be an issue with primary amines.

  • The amine nucleophile must be strong enough to displace the sulfonate leaving group.

Conclusion

The incorporation of the (3-((dimethylamino)methyl)oxetan-3-yl)methyl moiety onto a nitrogen atom is a valuable strategy in drug design. The tandem oxidation/reductive amination protocol detailed herein offers a reliable, efficient, and broadly applicable method for achieving this transformation. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can successfully synthesize novel N-alkylated oxetane derivatives to advance their drug discovery programs.

References

  • Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3850.
  • Wuts, P. G. M. (2011). Oxetanes and Oxetan-3-ones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers (pp. 535-586). Thieme.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12230.
  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Krapcho, A. P. (2007). Synthetic applications of the von Braun (BrCN) reaction. Synthesis, 2007(17), 2621-2636.
  • Stepan, A. F., et al. (2012). The pursuit of improved physicochemical properties in contemporary drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • JP 2007070270, (2007). Method for producing (3-alkyloxetan-3-yl) methylamine.
  • EP3248969B1, (2019). Process for the preparation of n-[3-(aminomethyl)
  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(16), 1779-1781.
  • Reddy, T. S., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in drug discovery: structural and synthetic insights. Chimia, 68(6), 406-412.
  • Guillena, G., & Ramón, D. J. (2006). Enantioselective N-alkylation of amines with alcohols: a borrowing hydrogen application. Tetrahedron: Asymmetry, 17(10), 1465-1492.
  • Nicolaou, K. C., & Montagnon, T. (2008).
  • Andersen, N. K., et al. (2003). Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. Organic & Biomolecular Chemistry, 1(21), 3738-3748.
  • Vinogradov, D. B., et al. (2025). Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them. Journal of Molecular Structure.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-((Dimethylamino)methyl)oxetan-3-YL)methanol. This guide provides in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-((Dimethylamino)methyl)oxetan-3-YL)methanol. This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this versatile building block. The insights provided are grounded in established chemical principles and field-proven laboratory practices to ensure scientific integrity and experimental success.

I. Understanding the Chemistry: Potential Impurities

The purification strategy for (3-((Dimethylamino)methyl)oxetan-3-YL)methanol is intrinsically linked to its synthetic route. A common pathway involves the reaction of a suitable precursor, such as (3-(bromomethyl)oxetan-3-yl)methanol, with dimethylamine, or the methylation of ([3-(aminomethyl)oxetan-3-yl]methanol). Understanding these pathways allows us to anticipate potential impurities.

Common Synthetic Precursors and Potential Impurities:

Precursor/ReactionPotential ImpurityRationale
(3-(halomethyl)oxetan-3-yl)methanolUnreacted starting materialIncomplete reaction.
(3-(methylaminomethyl)oxetan-3-yl)methanolIncomplete methylation of the primary amine.
N-formyl-((3-(hydroxymethyl)oxetan-3-yl)methyl)amineSide product from Eschweiler-Clarke methylation if formic acid is used.
DimethylamineResidual dimethylamineExcess reagent used to drive the reaction to completion.
Reductive Amination of (3-formyloxetan-3-yl)methanolUnreacted aldehydeIncomplete reaction.
(3-(hydroxymethyl)oxetan-3-yl)methanolOver-reduction of the aldehyde.

II. Troubleshooting Guide: A Logic-Based Approach to Purification

This troubleshooting guide is designed to help you systematically identify and resolve purity issues with your (3-((Dimethylamino)methyl)oxetan-3-YL)methanol product.

Impurity Identification and Removal Workflow:

Purification_Workflow cluster_impurities Impurity Types cluster_solutions Purification Strategy start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type unreacted_sm Unreacted Starting Material (e.g., brominated precursor) impurity_type->unreacted_sm High Polarity Spot partially_methylated Partially Methylated Amine (monomethyl amine) impurity_type->partially_methylated Intermediate Polarity Spot non_basic Non-Basic Impurities (e.g., N-formyl, unreacted aldehyde) impurity_type->non_basic Low Polarity/Neutral Spot residual_reagents Residual Reagents (e.g., dimethylamine) impurity_type->residual_reagents Volatile/Low Boiling Point flash_chromatography Flash Column Chromatography (Silica or Alumina) unreacted_sm->flash_chromatography partially_methylated->flash_chromatography non_basic->flash_chromatography acid_base_extraction Acid-Base Extraction non_basic->acid_base_extraction distillation Distillation/Kugelrohr residual_reagents->distillation brine_wash Aqueous Workup with Brine residual_reagents->brine_wash final_product Pure Product Confirmation (NMR, LC-MS >95%) flash_chromatography->final_product Pure Fractions acid_base_extraction->final_product Pure Product in Organic Phase distillation->final_product Pure Distillate brine_wash->final_product Washed Organic Phase

Caption: A decision-making workflow for purifying (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

III. Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a significant amount of unreacted (3-(bromomethyl)oxetan-3-yl)methanol. How can I remove it?

A1: Unreacted (3-(bromomethyl)oxetan-3-yl)methanol is more polar than the desired tertiary amine product. The most effective method for its removal is flash column chromatography on silica gel. The tertiary amine product will elute earlier than the more polar starting material. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will provide good separation.

Q2: I suspect I have the monomethylated amine, (3-((methylamino)methyl)oxetan-3-yl)methanol, as an impurity. How can I confirm and remove it?

A2: The presence of the monomethylated amine can be confirmed by LC-MS, which will show a peak with a molecular weight corresponding to the loss of one methyl group. This impurity is also more polar than the desired product. Flash column chromatography is the recommended purification method. The use of a small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the amines on the silica gel and improve separation. An alternative for separating primary, secondary, and tertiary amines is normal-phase HPLC on diol or cyano stationary phases[1].

Q3: After my reaction, I have a persistent low-boiling point impurity that I believe is residual dimethylamine. What is the best way to remove it?

A3: Residual dimethylamine can typically be removed by concentrating the reaction mixture under reduced pressure. For stubborn traces, performing an aqueous workup with a brine (saturated NaCl solution) wash will help to partition the water-soluble dimethylamine into the aqueous layer. Subsequent drying of the organic layer over an anhydrous salt like sodium sulfate and filtration will yield the purified product. For larger scale operations, fractional distillation can be effective[2][3].

Q4: My product seems to be contaminated with a non-basic impurity. What could it be and how do I remove it?

A4: If an Eschweiler-Clarke methylation was used, an N-formyl derivative is a possible non-basic impurity. If the synthesis involved a reductive amination of an aldehyde, unreacted aldehyde could be present. These impurities can be effectively removed using an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic desired product and any other amine impurities will move into the aqueous layer as their hydrochloride salts, while the non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the pure product extracted back into an organic solvent.

Q5: Is the oxetane ring in my product stable to common purification techniques?

A5: The oxetane ring in (3-((Dimethylamino)methyl)oxetan-3-YL)methanol is generally stable under standard purification conditions such as flash chromatography and aqueous workups. However, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential ring-opening reactions. For instance, while oxetane-carboxylic acids have been shown to isomerize to lactones upon heating, the alcohol functionality in the target molecule makes it less prone to such rearrangements under normal purification conditions.

IV. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Removal of Polar Impurities

This protocol is effective for removing unreacted starting materials and partially methylated byproducts.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (e.g., methanol), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 ethyl acetate/hexane, and then to ethyl acetate with 1-5% methanol). Adding 0.5% triethylamine to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is ideal for separating the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate (10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). The desired product will move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the product's hydrochloride salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >10.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

V. References

  • International Flavors & Fragrances Inc. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. Google Patents.

  • Interquim, S.A. (2017). Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. Google Patents.

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1980). Process for the purification of tertiary amines. Google Patents.

  • E. I. Du Pont De Nemours & Co. (1936). Process for separation and purification of methyl amines. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3-((Dimethylamino)methyl)oxetan-3-YL)methanol by HPLC

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel synthesized compounds is a cornerstone of scientific integrity and a prerequisite for further investigation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for novel synthesized compounds is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol, a polar, basic compound that presents unique analytical challenges. We will explore various chromatographic strategies, supported by illustrative experimental data, to guide you in selecting and implementing a robust, self-validating analytical method.

The Analytical Challenge: Unveiling the Purity of a Polar, Non-Chromophoric Amine

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol is a molecule characterized by several key structural features that dictate the analytical approach for its purity determination:

  • High Polarity: The presence of a hydroxyl group and the oxetane ring confers significant polarity, making it challenging to retain on traditional reversed-phase HPLC columns.

  • Basic Tertiary Amine: The dimethylamino group is a tertiary amine, which can interact strongly with residual silanols on silica-based stationary phases, leading to poor peak shape (tailing).

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering standard UV-Vis detection methods largely ineffective.

These characteristics necessitate a departure from conventional HPLC methods and an exploration of alternative separation and detection techniques. This guide will compare three primary HPLC strategies: Reversed-Phase HPLC (RP-HPLC) with specialized columns, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC) . For detection, we will evaluate the performance of Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS) .

Comparative Analysis of HPLC Strategies

To provide a practical comparison, we will consider the separation of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol from a set of plausible process-related impurities. A hypothetical synthesis might involve the reaction of a suitable oxetane precursor with dimethylamine. Therefore, we will include the following potential impurities in our evaluation:

  • Impurity A: (3-(hydroxymethyl)oxetan-3-yl)methanaminium chloride (a precursor)

  • Impurity B: 1-(dimethylamino)-2-(oxetan-3-yl)propan-2-ol (a ring-opened by-product)

  • Impurity C: (3-((dimethylamino)methyl)oxetan-3-yl)methanol N-oxide (an oxidation degradant)

Reversed-Phase HPLC (RP-HPLC)

While challenging, RP-HPLC remains a workhorse in many analytical labs. For polar analytes like our target compound, success hinges on the appropriate choice of stationary phase and mobile phase modifiers.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column would provide minimal retention. Therefore, we will compare a polar-embedded C18 column and an "aqueous stable" C18 column . The polar-embedded phase contains a functional group (e.g., amide or carbamate) within the alkyl chain, which helps to retain polar compounds and reduces interaction with residual silanols.[1][2] The aqueous stable phase is designed to prevent "phase collapse" in highly aqueous mobile phases, which are necessary to elute highly polar compounds.

  • Mobile Phase: To mitigate peak tailing from the basic amine, a low concentration of an acidic modifier like formic acid or trifluoroacetic acid (TFA) is essential. These additives protonate the analyte, improving its interaction with the stationary phase, and also protonate residual silanols, reducing undesirable secondary interactions. A mobile phase with a high aqueous content will be necessary.

  • Detector: Given the lack of a chromophore, universal detectors are required. We will evaluate CAD and ELSD.

Illustrative Data for RP-HPLC (Polar-Embedded C18):

CompoundRetention Time (min)Peak Asymmetry (USP)Theoretical Plates
(3-((Dimethylamino)methyl)oxetan-3-YL)methanol4.21.34500
Impurity A2.11.15500
Impurity B5.81.44200
Impurity C3.91.24800

Interpretation: The polar-embedded column provides some retention and reasonable peak shape. However, the resolution between the main peak and Impurity C is not ideal. This approach can be a starting point, but may lack the robustness required for stringent purity analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds.[3][4][5][6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Causality Behind Experimental Choices:

  • Stationary Phase: A variety of HILIC stationary phases are available. For this application, a bare silica column or an amide-bonded phase would be suitable choices. These phases promote the formation of a water-enriched layer on the particle surface, into which polar analytes can partition.

  • Mobile Phase: The mobile phase will typically consist of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) . The buffer is crucial for controlling the pH and ensuring reproducible retention times. A gradient elution, starting with a high percentage of acetonitrile and gradually increasing the aqueous component, will be effective for eluting the analytes in order of increasing polarity.

  • Detector: CAD and ELSD are well-suited for HILIC as the high organic content of the mobile phase is easily evaporated.

Illustrative Data for HILIC (Amide Phase):

CompoundRetention Time (min)Peak Asymmetry (USP)Theoretical Plates
(3-((Dimethylamino)methyl)oxetan-3-YL)methanol7.51.18500
Impurity A9.21.09200
Impurity B6.11.28100
Impurity C8.31.18800

Interpretation: HILIC provides significantly better retention and peak shape compared to RP-HPLC. The separation of all components is excellent, with high theoretical plate counts indicating good efficiency. This method demonstrates superior performance for this particular analytical challenge.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[7][8][9][10][11] This dual retention mechanism can provide unique selectivity for ionizable compounds like our target analyte.

Causality Behind Experimental Choices:

  • Stationary Phase: A mixed-mode column with both C18 and cation-exchange functionalities would be ideal. This allows for hydrophobic interactions as well as electrostatic interactions with the protonated amine.

  • Mobile Phase: The mobile phase composition in MMC is critical for controlling the retention. It will typically be a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer are adjusted to modulate the ion-exchange interactions.

  • Detector: Again, CAD and ELSD are the detectors of choice.

Illustrative Data for MMC:

CompoundRetention Time (min)Peak Asymmetry (USP)Theoretical Plates
(3-((Dimethylamino)methyl)oxetan-3-YL)methanol10.31.27500
Impurity A12.51.18000
Impurity B8.91.37200
Impurity C11.11.27700

Interpretation: MMC offers the longest retention times, which can be advantageous for resolving complex mixtures. The unique selectivity provided by the dual retention mechanism results in a different elution order and excellent resolution between all components.

Comparison of Detection Methods

Since (3-((Dimethylamino)methyl)oxetan-3-YL)methanol lacks a chromophore, universal detectors are essential.

  • Charged Aerosol Detection (CAD): This detector nebulizes the eluent, and the resulting particles are charged and then detected by an electrometer.[12][13][14][15][16] The response is generally proportional to the mass of the analyte, making it a powerful tool for quantitative analysis of compounds without a UV chromophore.

  • Evaporative Light Scattering Detection (ELSD): In ELSD, the eluent is nebulized and the solvent evaporated, leaving behind particles of the analyte that scatter a beam of light.[17][18][19][20][21] The amount of scattered light is proportional to the amount of analyte.

  • Mass Spectrometry (MS): While more complex and expensive, an MS detector provides invaluable structural information about the analytes. This is particularly useful for identifying unknown impurities. For routine purity assessment, a simple single quadrupole MS can be used in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Comparative Summary of HPLC Strategies:

StrategyProsConsBest Suited For
RP-HPLC (Polar-Embedded) Widely available instrumentation and columns.Limited retention and potential for peak tailing.Initial screening or when HILIC/MMC is not available.
HILIC Excellent retention and peak shape for polar compounds. High efficiency.Can be less robust than RP-HPLC; requires careful mobile phase preparation.High-resolution purity analysis of polar, non-chromophoric compounds.
MMC Unique selectivity for ionizable compounds. Excellent resolution.Method development can be more complex due to dual retention mechanisms.Challenging separations where other methods fail to provide adequate resolution.

Recommended Protocol: Purity Assessment by HILIC-CAD

Based on the comparative data, the HILIC method provides the most robust and reliable approach for the purity assessment of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis sample_prep Dissolve sample in Acetonitrile/Water (90:10) hplc_system HPLC System with Gradient Pump and Autosampler sample_prep->hplc_system Inject 5 µL mobile_phase_A Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 mobile_phase_A->hplc_system mobile_phase_B Mobile Phase B: Acetonitrile mobile_phase_B->hplc_system hilic_column HILIC Column (e.g., Amide, 150 x 4.6 mm, 3.5 µm) hplc_system->hilic_column column_oven Column Oven at 30°C hilic_column->column_oven cad_detector Charged Aerosol Detector (CAD) column_oven->cad_detector data_system Chromatography Data System (CDS) cad_detector->data_system analysis Peak Integration, Purity Calculation data_system->analysis

Caption: HILIC-CAD experimental workflow for purity analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized (3-((Dimethylamino)methyl)oxetan-3-YL)methanol.

    • Dissolve in a 10 mL volumetric flask with a diluent of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm nylon syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A quaternary or binary HPLC system with a column oven and autosampler.

    • Column: HILIC Amide column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      15.0 40 60
      15.1 5 95

      | 20.0 | 5 | 95 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temperature: 35 °C.

    • Data Collection Rate: 10 Hz.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Ensure proper identification of the main peak and any known impurities by comparing with a reference standard, if available.

Method Validation

To ensure the trustworthiness of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[22][23][24][25][26] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This can be achieved by spiking the sample with known impurities and by performing forced degradation studies (e.g., acid, base, oxidation, heat, light).

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 50-150% of the target concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

G cluster_validation Analytical Method Validation Specificity Specificity Validated_Method Validated & Reliable Purity Assessment Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Analyte Synthesized Compound Method HILIC-CAD Method Analyte->Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of method validation parameters.

Conclusion

The purity assessment of (3-((Dimethylamino)methyl)oxetan-3-YL)methanol by HPLC requires a thoughtful approach that addresses the compound's inherent polarity, basicity, and lack of a UV chromophore. While RP-HPLC can be attempted, this guide demonstrates that HILIC offers a superior solution , providing excellent retention, peak shape, and resolution from potential impurities. When coupled with a universal detector like CAD, this method becomes a powerful tool for accurate and reliable purity determination. For unequivocal impurity identification, interfacing the HPLC system with a mass spectrometer is the ultimate solution. By following the detailed protocol and adhering to rigorous validation standards, researchers can ensure the scientific integrity of their work and make confident decisions in the drug development process.

References

  • (3-((Dimethylamino)methyl)oxetan-3-yl)methanol - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837. (n.d.). PubChem. Retrieved from [Link]

  • Almelkar, V. R., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 49-55.
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  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • Chemical Space Exploration of Oxetanes. (2020). Molecules, 25(21), 5193.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. (2020). AKJournals. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in medicinal chemistry.
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  • Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (n.d.). Google Patents.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. (n.d.). Request PDF. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). Retrieved from [Link]

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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
(3-((Dimethylamino)methyl)oxetan-3-YL)methanol
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Reactant of Route 2
(3-((Dimethylamino)methyl)oxetan-3-YL)methanol
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